molecular formula C8H16Cl2N4 B13885689 1-(1H-imidazol-2-ylmethyl)piperazine;dihydrochloride

1-(1H-imidazol-2-ylmethyl)piperazine;dihydrochloride

Cat. No.: B13885689
M. Wt: 239.14 g/mol
InChI Key: LRULDVPGJHYGPA-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-2-ylmethyl)piperazine;dihydrochloride is a chemical compound with the molecular formula C8H14N4. It is a derivative of piperazine, featuring an imidazole ring attached to the piperazine structure. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-imidazol-2-ylmethyl)piperazine typically involves the reaction of imidazole with piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .

Industrial Production Methods: In industrial settings, the production of 1-(1H-imidazol-2-ylmethyl)piperazine;dihydrochloride involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, ensuring consistency in quality and yield. The compound is then purified and converted into its dihydrochloride salt form for stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-imidazol-2-ylmethyl)piperazine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or piperazine rings .

Scientific Research Applications

1-(1H-imidazol-2-ylmethyl)piperazine;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-imidazol-2-ylmethyl)piperazine;dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The piperazine structure may enhance the compound’s ability to cross biological membranes, increasing its bioavailability and efficacy .

Comparison with Similar Compounds

Uniqueness: 1-(1H-imidazol-2-ylmethyl)piperazine;dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the imidazole ring attached to the piperazine structure allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C8H16Cl2N4

Molecular Weight

239.14 g/mol

IUPAC Name

1-(1H-imidazol-2-ylmethyl)piperazine;dihydrochloride

InChI

InChI=1S/C8H14N4.2ClH/c1-2-11-8(10-1)7-12-5-3-9-4-6-12;;/h1-2,9H,3-7H2,(H,10,11);2*1H

InChI Key

LRULDVPGJHYGPA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=NC=CN2.Cl.Cl

Origin of Product

United States

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